Rasagiline-13C3 Mesylate
Overview
Description
Rasagiline-13C3 (mesylate) is a compound that is isotopically labeled with carbon-13. It is a derivative of rasagiline mesylate, which is a selective and irreversible inhibitor of mitochondrial monoamine oxidase B (MAO-B). This compound is primarily used in scientific research as an internal standard for the quantification of rasagiline by gas chromatography or liquid chromatography-mass spectrometry .
Mechanism of Action
Target of Action
Rasagiline-13C3 Mesylate is a highly potent selective irreversible inhibitor of mitochondrial monoamine oxidase (MAO) . MAO is a flavin-containing enzyme that regulates the metabolic degradation of catecholamines and serotonin in the central nervous system (CNS) and peripheral tissues .
Mode of Action
One mechanism is believed to be related to its MAO-B inhibitory activity, which causes an increase in extracellular levels of dopamine in the striatum .
Biochemical Pathways
This compound acts on the biochemical pathway involving the degradation of catecholamines and serotonin. By inhibiting MAO-B, it prevents the breakdown of these neurotransmitters, leading to increased levels in the brain. This can help to alleviate symptoms in conditions like Parkinson’s disease, where there is a deficiency of dopamine .
Pharmacokinetics
This compound has been studied in healthy subjects under fasting and fed conditions . Subjects received a single oral dose of 1 mg of the compound. The major pharmacokinetic parameters, including the area under the curve (AUC) and the maximum observed serum concentration (Cmax), were evaluated . The geometric mean ratio (GMR) of the test drug vs. the reference drug for rasagiline was within the acceptable range for bioequivalence .
Result of Action
This compound has been shown to inhibit serum and NGF withdrawal-induced apoptosis of PC12 cells when used at concentrations ranging from 0.01 to 100 µM . It also reduces cerebral edema in a mouse model of traumatic brain injury . Furthermore, this compound reduces cortical and hippocampal levels of full-length and soluble amyloid precursor protein (APP) in rats and mice .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of food. For instance, the pharmacokinetics of the compound can vary under fasting and fed conditions . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of rasagiline-13C3 (mesylate) involves several steps:
Synthesis of Rasagiline Intermediate Compound III: This step involves reacting a compound II with halogenated propyne VI.
Hydrolysis Reaction: The intermediate compound III undergoes hydrolysis to form rasagiline.
Salt-Forming Reaction: Rasagiline is then reacted with methanesulfonic acid to form rasagiline mesylate.
Industrial Production Methods: The industrial production of rasagiline mesylate involves similar steps but is optimized for higher yield, purity, and cost-effectiveness. The process is designed to be environmentally friendly and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Rasagiline-13C3 (mesylate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce a ketone or aldehyde, while reduction may produce an alcohol .
Scientific Research Applications
Rasagiline-13C3 (mesylate) has several scientific research applications:
Chemistry: Used as an internal standard for the quantification of rasagiline in various analytical techniques.
Biology: Studied for its effects on mitochondrial monoamine oxidase B and its role in neuroprotection.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases such as Parkinson’s disease.
Industry: Used in the development and testing of pharmaceuticals
Comparison with Similar Compounds
Rasagiline Mesylate: The non-labeled version of rasagiline-13C3 (mesylate).
Selegiline: Another MAO-B inhibitor used in the treatment of Parkinson’s disease.
Safinamide: A reversible MAO-B inhibitor with additional mechanisms of action.
Uniqueness: Rasagiline-13C3 (mesylate) is unique due to its isotopic labeling with carbon-13, which makes it particularly useful as an internal standard in analytical techniques. This labeling allows for precise quantification and tracking in various research applications .
Properties
IUPAC Name |
methanesulfonic acid;(1R)-N-(1,2,3-13C3)prop-2-ynyl-2,3-dihydro-1H-inden-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N.CH4O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-5(2,3)4/h1,3-6,12-13H,7-9H2;1H3,(H,2,3,4)/t12-;/m1./s1/i1+1,2+1,9+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBJJCWRXSVHOQ-UAWGACSXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O.[13CH]#[13C][13CH2]N[C@@H]1CCC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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